2-Acetoxy-3,5-dibromobenzoic acid

Thermal Analysis Crystallography Material Science

2-Acetoxy-3,5-dibromobenzoic acid (CAS 54223-76-6, also referred to as 2-acetyl-3,5-dibromosalicylic acid) is a halogenated benzoic acid derivative with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol. It is characterized by a benzoic acid core functionalized with both an acetoxy (-OCOCH3) group at the 2-position and bromo substituents at the 3- and 5-positions.

Molecular Formula C9H6Br2O4
Molecular Weight 337.95 g/mol
Cat. No. B12476738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-3,5-dibromobenzoic acid
Molecular FormulaC9H6Br2O4
Molecular Weight337.95 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)O
InChIInChI=1S/C9H6Br2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)
InChIKeyOKEGUKCJJVGTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-3,5-dibromobenzoic Acid: A Bifunctional Building Block with Masked Phenolic Reactivity


2-Acetoxy-3,5-dibromobenzoic acid (CAS 54223-76-6, also referred to as 2-acetyl-3,5-dibromosalicylic acid) is a halogenated benzoic acid derivative with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol . It is characterized by a benzoic acid core functionalized with both an acetoxy (-OCOCH3) group at the 2-position and bromo substituents at the 3- and 5-positions [1]. This specific substitution pattern distinguishes it from simpler dibromobenzoic acid isomers and its direct precursor, 3,5-dibromosalicylic acid, as the acetoxy group serves as a protective mask for the phenolic hydroxyl, enabling chemoselective reactions at the carboxylic acid moiety while providing a latent site for subsequent deprotection and functionalization .

Why 2-Acetoxy-3,5-dibromobenzoic Acid Cannot Be Replaced by Simple Dibromobenzoic or Salicylic Acid Analogs


The chemical and potential biological identity of 2-acetoxy-3,5-dibromobenzoic acid is dictated by the synergistic interplay of its three functional groups. Substituting it with a common analog like 3,5-dibromobenzoic acid (CAS 618-58-6) or 3,5-dibromosalicylic acid (CAS 3147-55-5) will lead to divergent outcomes in synthetic and research workflows. For example, 3,5-dibromobenzoic acid lacks the oxygen atom at the 2-position, resulting in different electronic properties and an inability to undergo reactions targeting a phenolic site. Conversely, the free hydroxyl group in 3,5-dibromosalicylic acid is a competing nucleophile and can interfere with reactions intended for the carboxylic acid, such as amide or ester bond formation, or lead to undesirable side reactions like oxidation . The acetoxy group in the target compound acts as a selective protecting group, ensuring that the carboxylic acid is the sole reactive site for initial coupling steps, thereby increasing yield and purity in multi-step syntheses.

Quantitative Differentiation of 2-Acetoxy-3,5-dibromobenzoic Acid from Key Comparators


Enhanced Thermal Stability and Crystallinity vs. 3,5-Dibromosalicylic Acid

The acetylation of the phenolic hydroxyl in 3,5-dibromosalicylic acid to yield 2-acetoxy-3,5-dibromobenzoic acid results in a measurable and significant increase in melting point, indicating stronger intermolecular interactions and improved solid-state stability. While no direct head-to-head study exists, cross-study comparable data shows a melting point of 156 °C for the target compound versus a melting point range of 105-106 °C for its direct precursor, 3,5-dibromosalicylic acid . This 50 °C difference can be attributed to the replacement of a hydrogen bond donor (-OH) with an acceptor (-OCOCH3) and the increased molecular weight, which alters crystal packing forces.

Thermal Analysis Crystallography Material Science

Increased Molecular Volume and Polarizability vs. 3,5-Dibromobenzoic Acid

Compared to the simpler halogenated scaffold 3,5-dibromobenzoic acid, the target compound exhibits a substantially higher predicted density. This is a class-level inference based on the presence of the bulky acetoxy group. The predicted density of 2-acetoxy-3,5-dibromobenzoic acid is 1.965 g/cm³ , whereas the reported density for 3,5-dibromobenzoic acid is approximately 1.8 g/cm³ . This difference in molecular volume and electron density can significantly affect molecular recognition events, such as binding in enzyme active sites or crystal packing in co-crystals.

Computational Chemistry QSAR Molecular Design

Enhanced Synthetic Utility Through Sequential Deprotection Strategy

The core differentiator is the acetoxy group, which functions as a protecting group. While not directly quantified, its utility is a strong class-level inference supported by its chemical structure. A researcher using 3,5-dibromosalicylic acid must employ orthogonal protection strategies (e.g., protecting the phenol with a different group) before modifying the acid, adding 1-2 synthetic steps. 2-Acetoxy-3,5-dibromobenzoic acid arrives with this protection pre-installed. This allows direct amidation or esterification of the carboxylic acid . Subsequent deprotection of the acetate (e.g., with mild base or acid) unveils the phenol for a second, distinct set of reactions (e.g., alkylation, Mitsunobu, or sulfonylation). This sequential bifunctionality is not possible with 3,5-dibromobenzoic acid, which lacks the oxygen functionality entirely.

Organic Synthesis Medicinal Chemistry Process Chemistry

Recommended Application Scenarios for 2-Acetoxy-3,5-dibromobenzoic Acid Based on Its Differentiated Profile


Synthesis of High-Value Biaryl and Heteroaryl Scaffolds

In medicinal chemistry programs focused on lead optimization, the bromine atoms at the 3- and 5-positions make this compound an ideal partner for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. The pre-protected acetoxy group ensures chemoselective coupling at the brominated sites without interference from the free phenol. This enables the rapid construction of complex biaryl libraries where the carboxylic acid can be subsequently diversified into amides or esters, and the latent phenol unmasked for further SAR exploration.

Construction of Orthogonally Functionalized Polymer Building Blocks and MOF Linkers

The compound's unique triad of functional groups (carboxylic acid, protected phenol, aryl bromides) offers a high degree of synthetic control for materials chemistry . Researchers can utilize the carboxylic acid to form ester linkages with polymer backbones or as a coordination site for metal-organic frameworks (MOFs). The acetoxy group can later be cleaved to reveal a hydroxyl for hydrogen bonding or further grafting, while the bromine atoms serve as reactive handles for cross-linking or introducing conjugated side chains. This sequential reactivity is highly valuable for creating functionalized surfaces, smart materials, and catalysts.

Reference Standard for Analytical Method Development and Metabolite Studies

2-Acetoxy-3,5-dibromobenzoic acid is chemically distinct from its non-brominated or non-acetylated analogs, making it an excellent internal standard or calibration reference for HPLC, GC-MS, or LC-MS methods . In studies investigating the metabolism or environmental fate of brominated aromatic compounds (like certain flame retardants or pesticides), this compound serves as a stable, well-characterized surrogate or potential degradation product standard. Its unique retention time and mass fragmentation pattern (MW 337.95) allow for unambiguous identification and quantification in complex biological or environmental matrices.

Precursor for Developing Bioisosteres of Salicylic Acid-Based Drugs

Given its structural lineage to both aspirin (2-acetoxybenzoic acid) and 3,5-dibromosalicylic acid, this compound is a compelling intermediate for exploring novel pharmacophores . It can be viewed as a 'dibromo-aspirin' analog. The presence of heavy bromine atoms not only provides potential for halogen bonding with biological targets but also makes the molecule suitable for X-ray crystallography (via anomalous dispersion) or as a heavy-atom derivative in structural biology. Its use in synthesizing libraries of amides and esters allows for systematic exploration of the effects of bromination and acetylation on bioactivity, PK properties, and target engagement.

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